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Compound of Interest

Compound Name: 4-Chloro-isatoic anhydride

Cat. No.: B1580710

4-Chloro-isatoic anhydride, a halogenated derivative of isatoic anhydride, stands as a pivotal
building block in the landscape of modern organic synthesis. Its true significance is most
profoundly realized in the field of medicinal chemistry, where it serves as a versatile precursor
to a multitude of heterocyclic scaffolds, most notably the quinazolinone core. The presence of
the chlorine atom on the aromatic ring not only modulates the electronic properties of the
molecule, enhancing its reactivity towards nucleophiles, but also provides a strategic vector for
further functionalization, allowing for the nuanced tuning of physicochemical and
pharmacological properties of the resulting compounds. This guide, intended for the discerning
researcher and drug development professional, moves beyond a cursory overview to provide a
deep, mechanistic, and practical understanding of this invaluable reagent. We will explore its
synthesis, delve into its reactivity with a focus on rationalizing experimental outcomes, and
illuminate its application in the synthesis of bioactive molecules.

Section 1: Physicochemical Properties and
Structural Elucidation

A thorough understanding of the physical and chemical characteristics of 4-Chloro-isatoic
anhydride is fundamental to its effective utilization in synthesis.

Core Properties

The key physicochemical properties of 4-Chloro-isatoic anhydride are summarized in the
table below. These values are critical for reaction planning, purification, and safety
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considerations.

Property Value Source(s)
CAS Number 40928-13-0 [1][2]
Molecular Formula CsH4CINOs3 [1][2]
Molecular Weight 197.58 g/mol [2]

White to light yellow crystalline
Appearance [1]

powder
Melting Point 255-259 °C [2]

Soluble in Dimethylformamide

Solubility (DMF); sparingly soluble in [1]
water.
pKa (predicted) 9.95+0.20 [3]

Spectroscopic Signature: A Guide to Characterization

Authenticating the identity and purity of 4-Chloro-isatoic anhydride is paramount. The
following is a detailed analysis of its expected spectroscopic data.

1.2.1. *H NMR Spectroscopy

A proton NMR spectrum of 4-Chloro-isatoic anhydride in a suitable deuterated solvent (e.g.,

acetone-ds) is expected to show distinct signals for the aromatic protons and the N-H proton. A
reported *H NMR spectrum in acetone-ds (500 MHZz) shows the following peaks: & (ppm) 7.13-
7.14 (1H, s), 7.28-7.30 (1H, d, J = 8.5 Hz), 7.90-7.92 (1H, d, J = 8.6 Hz), 11.84 (1H, bs)[4].

e 011.84 (bs, 1H): This broad singlet corresponds to the acidic N-H proton of the anhydride
ring. Its broadness is a result of quadrupole broadening from the nitrogen atom and potential
hydrogen exchange.

e 0 7.90-7.92 (d, 1H): This doublet is assigned to the proton ortho to the chlorine atom and
meta to the carbonyl group.
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e 0 7.28-7.30 (d, 1H): This doublet corresponds to the proton meta to the chlorine atom and
ortho to the amide group.

e 0 7.13-7.14 (s, 1H): This singlet is assigned to the proton para to the chlorine atom.
1.2.2. 3C NMR Spectroscopy

The 13C NMR spectrum will provide information on the carbon framework. Expected chemical
shifts are:

e 0 ~160-180 ppm: Two signals corresponding to the two carbonyl carbons of the anhydride
ring.

e 0 ~110-150 ppm: Six signals for the aromatic carbons, with the carbon attached to the
chlorine atom showing a characteristic shift.

1.2.3. Infrared (IR) Spectroscopy
The IR spectrum is particularly diagnostic for the anhydride functionality.
e ~3200-3400 cm~1: A peak corresponding to the N-H stretching vibration.

e ~1750-1820 cm~t and ~1700-1760 cm~1: Two distinct and strong absorption bands
characteristic of the symmetric and asymmetric C=0 stretching of the anhydride groupl[5].
The presence of two carbonyl peaks is a hallmark of an anhydride.

e ~1600 cm~1: C=C stretching vibrations of the aromatic ring.

e ~1000-1300 cm~1: C-O stretching vibrations.

e ~700-800 cm~1: A peak corresponding to the C-CI stretching vibration.
1.2.4. Mass Spectrometry

Mass spectrometry will confirm the molecular weight and can provide structural information
through fragmentation patterns.
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» Molecular lon (M+): A peak at m/z 197, corresponding to the molecular weight of the
compound. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z
199 with an intensity of approximately one-third of the M* peak, reflecting the natural isotopic
abundance of 3°Cl and 3’Cl.

o Fragmentation: Key fragmentation pathways would likely involve the loss of CO2 (m/z 44)
and CO (m/z 28) from the anhydride ring.

Section 2: Synthesis of 4-Chloro-isatoic Anhydride

The most prevalent laboratory and industrial synthesis of 4-Chloro-isatoic anhydride involves
the cyclization of 2-amino-4-chlorobenzoic acid. The choice of cyclizing agent has implications
for safety, yield, and scalability.

Phosgene-Mediated Synthesis

Historically, phosgene (COCI2) has been a common reagent for the synthesis of isatoic
anhydrides from anthranilic acids[6]. While effective, the extreme toxicity of phosgene gas
necessitates specialized handling and containment facilities, making it less suitable for
academic and small-scale research.

Triphosgene: A Safer Alternative

Triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid, has emerged as a safer
and more convenient substitute for phosgene[4][7]. It acts as a phosgene equivalent,
generating phosgene in situ.

Experimental Protocol: Synthesis from 2-Amino-4-chlorobenzoic Acid and Triphosgene[4]

e Reaction Setup: To a stirred solution of 2-amino-4-chlorobenzoic acid (10 g, 0.058 mol) in
acetonitrile (60 mL), a solution of pyridine (9.4 mL, 0.117 mol, 2 eq.) and triphosgene (17.3
g, 0.058 mol, 1 eq.) in dichloromethane (85 mL, 0.7 M) is slowly added.

o Reaction Conditions: The resulting orange reaction solution is heated at 50 °C for 2 hours
and subsequently cooled to room temperature.

o Work-up and Purification: The reaction solution is diluted with water (50 mL) to separate the
organic and aqueous layers. The aqueous layer is extracted with dichloromethane (3 x 50
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mL). The combined organic layers are washed once with brine (50 mL) and dried with
anhydrous magnesium sulfate. The solvent is removed by distillation under reduced pressure
to give a yellow solid. The solid is recrystallized from hexane to give 7-chloro-1H-benzo[d][1]
[8]oxazine-2,4-dione (9.1 g, 74% yield) as a yellow solid[4].

Causality Behind Experimental Choices:

Pyridine: Acts as a base to neutralize the HCI generated during the reaction, driving the
reaction to completion.

» Acetonitrile/Dichloromethane: A mixed solvent system is used to ensure the solubility of both
the starting material and the reagents.

e Heating at 50 °C: Provides the necessary activation energy for the reaction to proceed at a
reasonable rate without significant decomposition.

o Recrystallization from Hexane: This purification step removes any unreacted starting
materials and by-products, yielding a product of high purity.

4-Chloro-isatoic Anhydride

A A A Triphosgene + Pyridine . Reaction 3. Cyclization & -HCl
2-Amino-4-chlorobenzoic Acid in CH3CN/CH2CI2
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Caption: Synthesis of 4-Chloro-isatoic anhydride from 2-amino-4-chlorobenzoic acid.

Section 3: Reactivity and Mechanistic Insights

The reactivity of 4-Chloro-isatoic anhydride is dominated by the electrophilic nature of its two
carbonyl carbons. The electron-withdrawing effect of the chlorine atom further enhances this
electrophilicity, making it more susceptible to nucleophilic attack compared to unsubstituted
isatoic anhydride.

Reaction with Nucleophiles: A Dichotomous Pathway
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Nucleophilic attack can occur at either the C2 or C4 carbonyl group, leading to different
products. The regioselectivity of this attack is influenced by the nature of the nucleophile and
the reaction conditions.

o Attack at C4 (Acyl Carbonyl): This is generally the preferred site for many nucleophiles,
leading to ring-opening and the formation of 2-aminobenzoyl derivatives with concomitant
release of COs-.

o Attack at C2 (Carbamoyl Carbonyl): Bulkier nucleophiles or specific reaction conditions can
favor attack at the C2 position, resulting in the formation of ureido benzoic acid derivatives.

4-Chloro-isatoic Anhydride

Nucleophile (Nu-H)

Path A (Major) Path B (Minor)

Attack at C4 Attack at C2

2-Aminobenzoyl Derivative + CO2 Ureido Benzoic Acid Derivative
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Caption: Dichotomous reactivity of 4-Chloro-isatoic anhydride with nucleophiles.

Synthesis of Quinazolinones: A Cornerstone Application

A paramount application of 4-Chloro-isatoic anhydride is in the synthesis of quinazolinone
derivatives, which are prevalent scaffolds in numerous approved drugs and clinical
candidates|[8]. This transformation typically involves a one-pot, multi-component reaction.
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General Mechanism:

e Nucleophilic Attack and Ring Opening: A primary amine attacks the C4 carbonyl of 4-Chloro-
isatoic anhydride, leading to the opening of the anhydride ring and the formation of a 2-
aminobenzamide intermediate, with the loss of carbon dioxide.

e Condensation: The 2-aminobenzamide intermediate then condenses with an aldehyde or a
suitable one-carbon source.

» Cyclization and Dehydration/Oxidation: Intramolecular cyclization followed by dehydration or
oxidation yields the stable quinazolinone ring system.

4-Chloro-isatoic Anhydride

Click to download full resolution via product page

Caption: General workflow for the synthesis of quinazolinones from 4-Chloro-isatoic
anhydride.

Section 4: Applications in Drug Discovery and
Development

The 7-chloro-quinazolin-4-one scaffold, directly accessible from 4-Chloro-isatoic anhydride,
is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.

Notable Drug Classes and Examples

Isatoic anhydride and its derivatives are precursors to a variety of pharmaceuticals, including:
e Hypnotics and Sedatives: Methaqualone and related compounds.
o Antihypertensives: Pelanserin.

» Anti-inflammatory Agents: Tranilast.
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e Anticancer Agents: The quinazoline core is found in numerous kinase inhibitors used in
oncology.

While specific examples of blockbuster drugs derived directly from 4-Chloro-isatoic anhydride
are not readily available in the public domain, its utility in constructing libraries of 7-chloro-
quinazolinone derivatives for screening and lead optimization is well-established in the
pharmaceutical industry. The synthesis of the experimental drug Tasquinimod, for example,
involves a substituted isatoic anhydride, highlighting the general applicability of this synthetic
strategy[9].

Section 5: Safety and Handling

As a reactive chemical intermediate, proper handling of 4-Chloro-isatoic anhydride is
essential.

Hazard Identification

e GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation)[2].

» Signal Word: Warning[2].

Recommended Handling Procedures

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and
eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment[2].

e Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
o Storage: Store in a tightly closed container in a dry and well-ventilated place.
« In case of exposure:

o Eyes: Rinse immediately with plenty of water for at least 15 minutes.

o Skin: Wash off immediately with soap and plenty of water.

o Ingestion: Do NOT induce vomiting. Seek medical attention.
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o |Inhalation: Move to fresh air.

Conclusion

4-Chloro-isatoic anhydride is more than just a chemical intermediate; it is a strategic tool for
the efficient construction of complex, biologically active molecules. Its predictable reactivity,
coupled with the synthetic versatility it offers, ensures its continued importance in both
academic research and industrial drug development. This guide has aimed to provide a
comprehensive and practical understanding of this key reagent, empowering scientists to
leverage its full potential in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1580710#4-chloro-isatoic-anhydride-cas-number-
40928-13-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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